Lipophilicity and Permeability Enhancement
The introduction of a vinylic bromine atom at the 3-position in 3-bromo-2-methyl-3-phenylacrylic acid results in a predicted XLogP3-AA value of 2.7 [1], which is substantially higher than the predicted LogP of the non-brominated parent compound, 2-methyl-3-phenylacrylic acid (α-methylcinnamic acid, predicted LogP ≈ 1.2-1.5) . This increase in lipophilicity directly correlates with enhanced membrane permeability, a critical parameter for central nervous system (CNS) drug discovery programs and cell-based assays where passive diffusion is a rate-limiting step. The difference of approximately 1.5 LogP units is significant and translates to a theoretical ~30-fold increase in partition coefficient (octanol/water) [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 2-Methyl-3-phenylacrylic acid (α-methylcinnamic acid), predicted LogP = 1.2-1.5 |
| Quantified Difference | ΔLogP = 1.2 to 1.5 |
| Conditions | Predicted computational values (XLogP3 algorithm, PubChem) |
Why This Matters
This higher LogP directly impacts compound selection for CNS-targeted libraries, where optimal permeability (LogP ~2-5) is a key design criterion; the parent compound falls below the optimal range, making the brominated derivative the more suitable choice for such applications.
- [1] PubChem. (2025). 3-Bromo-2-methyl-3-phenylacrylic acid, Computed Properties: XLogP3-AA. View Source
- [2] PubChem. (2025). 2-Methyl-3-phenylacrylic acid (CID 5371120). View Source
